molecular formula C18H14O5 B3582832 2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl acetate

2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl acetate

Cat. No.: B3582832
M. Wt: 310.3 g/mol
InChI Key: MCBKVTJBOCDHFI-UHFFFAOYSA-N
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Description

The compound “2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl acetate” belongs to a class of organic compounds known as chromenes . Chromenes are characterized by a three-ring structure that includes a benzene ring fused to a heterocyclic pyran ring . The “4-oxo” indicates the presence of a carbonyl group (C=O) at the 4th position of the chromene structure, and the “4-methoxyphenyl” suggests a phenyl ring with a methoxy group (-OCH3) attached is connected to the 2nd position of the chromene structure .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic rings (the chromene and phenyl rings), a carbonyl group, and an ether group (the methoxy group). These functional groups would significantly influence the compound’s chemical behavior .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups . For example, the presence of the carbonyl group, ether group, and aromatic rings would likely make the compound relatively non-polar . The compound might therefore be soluble in non-polar solvents and have a relatively high boiling point due to the presence of the aromatic rings .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Approaches : The synthesis of novel compounds related to 2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl acetate has been explored. For instance, the synthesis of 2-(2-(4-methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid through multicomponent condensation was described, highlighting a new approach in the field of organic chemistry (Lichitsky, Komogortsev, & Melekhina, 2021).

Antibacterial Applications

  • Antibacterial Activity : Research has demonstrated the antibacterial properties of compounds similar to this compound. A study reported the synthesis and antibacterial activity of various 4-hydroxy-chromen-2-one derivatives, underscoring the potential of these compounds in combating bacterial infections (Behrami & Dobroshi, 2019).

Catalytic Properties

  • Catalysis in Organic Synthesis : The catalytic properties of polystyrene-supported compounds, related to this compound, have been examined. One study focused on their use in the Michael addition, crucial for the synthesis of Warfarin and its analogues, indicating the importance of these compounds in facilitating chemical reactions (Alonzi et al., 2014).

Antineoplastic Activity

  • Antineoplastic Potential : Some derivatives of this compound have shown promise in cancer research. A study on 3-(2-oxo-2H-chromen-3-yl)-2-oxo-2H,5H-pyrano[3,2-c]chromene derivatives revealed significant antineoplastic activity, suggesting the potential use of these compounds in cancer treatment (Gašparová et al., 2013).

Antimicrobial and Antioxidant Activities

  • Antimicrobial and Antioxidant Properties : Research has also been conducted on the antimicrobial and antioxidant activities of derivatives similar to this compound. A study on new thiazolidinones containing coumarin moieties showed significant antibacterial and antioxidant activities (Hamdi et al., 2012).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use or biological activity . For instance, many chromene derivatives exhibit biological activities such as anti-inflammatory, antioxidant, anticancer, and antimicrobial effects .

Future Directions

The study and application of chromene derivatives is a vibrant field of research due to their diverse biological activities . Future research on “2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl acetate” might therefore focus on exploring its potential biological activities and developing efficient methods for its synthesis .

Properties

IUPAC Name

[2-(4-methoxyphenyl)-4-oxochromen-3-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O5/c1-11(19)22-18-16(20)14-5-3-4-6-15(14)23-17(18)12-7-9-13(21-2)10-8-12/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCBKVTJBOCDHFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(OC2=CC=CC=C2C1=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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